Clotiapine, also known as Clotiapine, is a dibenzothiazepine neuroleptic compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been a subject of scientific research due to its interactions with various neurotransmitter systems and its potential applications in understanding neurological processes.
Clothiapine is classified as a neuroleptic agent and is part of the dibenzothiazepine family, which shares pharmacological properties with traditional antipsychotics like phenothiazines. Its chemical structure is characterized by a dibenzo[b,f][1,4]thiazepine core with a piperazine substituent. The compound is marketed under various names, including Entumin and Etumine, and is available in both oral and injectable forms for acute psychiatric emergencies .
The synthesis of clothiapine involves several key steps:
The typical yield for this synthesis can exceed 90%, depending on the specific conditions employed.
The molecular formula of clothiapine is . Key features of its molecular structure include:
Clothiapine undergoes various chemical reactions that are relevant to its pharmacological activity:
These reactions are critical for modifying the compound's properties to enhance efficacy or reduce side effects.
Clothiapine exhibits its antipsychotic effects primarily through:
Key physical and chemical properties of clothiapine include:
These properties influence its formulation and delivery methods.
Clothiapine has several important applications:
The dibenzothiazepine chemical scaffold emerged in the 1960s as pharmaceutical research sought alternatives to phenothiazine-based antipsychotics. Clothiapine (chemical name: 2-chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine) was synthesized by Wander Laboratories (later Novartis) during this period [1] [3]. Its molecular structure features a unique seven-membered central thiazepine ring, differentiating it from the tricyclic structure of earlier typical antipsychotics. This structural modification aimed to preserve dopamine receptor antagonism while enhancing serotonin receptor activity—a hypothesis later validated through receptor binding studies [4] [7].
Early animal studies demonstrated clothiapine's potent sedative and antipsychotic properties with reduced catalepsy compared to chlorpromazine, suggesting a lower risk of extrapyramidal symptoms [9]. Clinical trials in the late 1960s, including a controlled study versus chlorpromazine, reported efficacy in acute schizophrenia and manic states [3] [6]. By 1970, clothiapine was marketed as Entumine and Etumina across Europe and Latin America, though it never underwent FDA review for US approval [1] [9].
Table 1: Key Milestones in Dibenzothiazepine Development
Year | Event | Significance |
---|---|---|
1960s | Synthesis of clothiapine by Wander Labs | First dibenzothiazepine antipsychotic |
1968 | First clinical trials (neuroleptic properties confirmed) | Demonstrated efficacy in 60 patients with acute psychosis [3] |
1970 | Initial marketing (Switzerland, Spain) | Launched as Entumine for acute psychosis |
1974 | Controlled trial vs. chlorpromazine | Comparable efficacy with reduced EPS [6] |
Clothiapine’s pharmacological profile established key principles for atypicality before the term was formally defined. Receptor binding studies revealed high affinity for serotonin 5-HT₂A receptors (Ki = 0.6 nM) alongside moderate dopamine D₂ antagonism (Ki = 32 nM), resulting in a 5-HT₂A/D₂ affinity ratio >50 [4] [7]. This ratio—later deemed critical for atypicality—allowed limbic selectivity over striatal dopamine blockade, minimizing motor side effects [7]. Mechanistically, clothiapine’s non-competitive antagonism of norepinephrine and histamine receptors contributed to its rapid tranquilizing effects in agitated psychosis [3] [9].
Clinically, clothiapine demonstrated two innovations:
Though overshadowed by clozapine after 1990, clothiapine’s receptor profile directly influenced later atypicals like quetiapine—another dibenzothiazepine derivative with similar binding properties but optimized metabolic stability [4] [7].
Clothiapine’s adoption exhibits pronounced geographical disparities, reflecting divergent regulatory and clinical practices:
Table 2: Global Regulatory Status of Clothiapine (Selected Regions)
Region | Status | Brand Names | Therapeutic Indications |
---|---|---|---|
Switzerland | Approved (1970) | Entumin, Etumina | Acute psychosis, violent agitation |
Spain | Approved (1971) | Etumine | Schizophrenia, bipolar mania |
South Africa | Approved (1985) | Clopixol Acuphase* | Acute agitation in psychosis |
Argentina | Approved (1992) | Not specified | Treatment-resistant schizophrenia |
USA | Never approved | — | — |
Note: Zuclopenthixol acetate is commonly compared to clothiapine for acute control [1].
Adoption barriers include:
Clothiapine remains a clinically significant option in 20+ countries, particularly where rapid tranquillization without respiratory depression is prioritized [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7